molecular formula C15H22N4O2S B5636162 2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-cyclohexylacetamide

2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-cyclohexylacetamide

Cat. No. B5636162
M. Wt: 322.4 g/mol
InChI Key: XZEYSVPJMSXUDD-UHFFFAOYSA-N
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Description

Pyrimidinyl derivatives are a significant class of compounds with wide applications in medicinal chemistry due to their biological activities. The specific compound "2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-cyclohexylacetamide" suggests a structure that could be involved in various chemical and pharmaceutical studies, particularly focusing on its synthesis, molecular structure analysis, chemical reactions, and physical and chemical properties.

Synthesis Analysis

Synthesis of pyrimidinyl derivatives typically involves the use of multi-component reactions, cyclization processes, and the functionalization of existing pyrimidine rings. For instance, the synthesis of fused thiazolo[3,2-a]pyrimidinones demonstrates the use of N-aryl-2-chloroacetamides as electrophilic building blocks, which could be analogous to steps involved in synthesizing the compound of interest (Janardhan et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrimidinyl derivatives, including potential configurations and stereochemistry, is critical for understanding their chemical behavior and biological activity. X-ray crystallography and spectroscopic methods (NMR, IR, MS) are commonly used to confirm the structure of synthesized compounds. For example, analytical and spectral studies have confirmed the structure of related compounds, providing a basis for detailed molecular analysis (Gangjee et al., 2005).

Chemical Reactions and Properties

Pyrimidinyl derivatives undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on the functional groups present in the molecule. The reactivity can be influenced by the substitution pattern on the pyrimidine ring and the presence of electron-donating or withdrawing groups (Sharma & Mahajan, 1997).

properties

IUPAC Name

2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanyl-N-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2S/c1-2-8-19-12(16)9-13(20)18-15(19)22-10-14(21)17-11-6-4-3-5-7-11/h2,9,11H,1,3-8,10,16H2,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEYSVPJMSXUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=CC(=O)N=C1SCC(=O)NC2CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-cyclohexylacetamide

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